molecular formula C7H5F2NO2 B140420 2-Amino-3,4-difluorobenzoic acid CAS No. 158580-94-0

2-Amino-3,4-difluorobenzoic acid

Cat. No. B140420
M. Wt: 173.12 g/mol
InChI Key: PRCKBMHGMGFYHG-UHFFFAOYSA-N
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Description

2-Amino-3,4-difluorobenzoic acid is a compound that belongs to the class of aminobenzoic acids, which are derivatives of benzoic acid with an amino group attached to the benzene ring. The presence of fluorine atoms on the ring influences the electronic properties and reactivity of the molecule. Although the provided papers do not directly discuss 2-amino-3,4-difluorobenzoic acid, they provide insights into the behavior of similar compounds, which can be extrapolated to understand the characteristics of the title compound.

Synthesis Analysis

The synthesis of aminobenzoic acids can involve various methods, including reactions with acetylenic hydroxy nitriles. For instance, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to yield a new class of unnatural amino acids in a zwitterionic form . This suggests that similar synthetic routes could potentially be applied to synthesize derivatives like 2-amino-3,4-difluorobenzoic acid.

Molecular Structure Analysis

The molecular structure of aminofluorobenzoic acids has been studied to evaluate the influence of intramolecular interactions, such as hydrogen bonding and repulsion effects, on their conformational isomerism . These studies are crucial for understanding the molecular geometry and potential reactivity of 2-amino-3,4-difluorobenzoic acid.

Chemical Reactions Analysis

Aminobenzoic acids can participate in various chemical reactions, leading to the formation of different products depending on the substituents on the benzene ring and the reaction conditions. For example, 4-aminobenzoic acid can act as an organic catalyst in the conversion of α,β-acetylenic γ-hydroxy nitrile to a furanone derivative . This indicates that 2-amino-3,4-difluorobenzoic acid may also be involved in similar reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acids can be characterized using various spectroscopic techniques. The FT-Raman and FT-IR spectra of 2-amino-4,5-difluorobenzoic acid have been recorded, and the equilibrium geometry, vibrational frequencies, and thermodynamic functions have been calculated using ab initio and density functional methods . These analyses provide a foundation for understanding the properties of closely related compounds like 2-amino-3,4-difluorobenzoic acid.

Scientific Research Applications

Spectroscopic Analysis

2-Amino-3,4-difluorobenzoic acid has been studied for its spectroscopic properties, specifically through Fourier transform Raman and Fourier transform infrared spectra. These analyses provide valuable insights into the compound's equilibrium geometry, vibrational frequencies, and thermodynamic functions. Such detailed spectroscopic data are crucial for understanding the molecular structure and behavior of this compound, supporting its potential applications in material science and chemistry (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Glycan Analysis

In another application, 2-aminobenzoic acid (a structurally related compound) has been utilized as a labeling reagent for N-glycans, enhancing mass spectrometric sensitivity. This application is particularly relevant in glycomics and biotherapeutic monoclonal antibody analysis, where it simplifies glycan profiles and improves identification sensitivity. While not directly involving 2-amino-3,4-difluorobenzoic acid, this usage underscores the broader potential of amino-substituted benzoic acids in biochemical analysis (Hronowski, Wang, Sosic, & Wei, 2020).

Conducting Polymers

Electrochemical polymerization of aminobenzoic acids, including those similar to 2-amino-3,4-difluorobenzoic acid, has been explored for creating conducting polymers. These materials have potential applications in electronic devices, showcasing the compound's utility in materials science. The research into polymers derived from aminobenzoic acids highlights the versatility and functional adaptability of these compounds (Thiemann & Brett, 2001).

Peptide Incorporation

The incorporation of aminobenzoic acid derivatives into nascent peptide chains has been achieved, demonstrating the compound's utility in the synthesis of exotic amino acids and macrocyclic peptides. This application is particularly significant in the field of synthetic biology and pharmaceuticals, where novel amino acids can lead to the development of new therapeutic agents (Katoh & Suga, 2020).

Nanoparticle Fabrication

A study on the covalent grafting of 4-aminobenzoic acid on multi-walled carbon nanotubes for the electrocrystallization of silver nanoparticles showcases a potential application in catalysis and sensor development. While this research involves a different isomer, it exemplifies how functionalized benzoic acids can serve as platforms for nanotechnology applications (Gao, Guo, Wang, & Li, 2007).

Safety And Hazards

The safety information for 2-Amino-3,4-difluorobenzoic acid indicates that it should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It is also advised to ensure adequate ventilation and avoid dust formation .

properties

IUPAC Name

2-amino-3,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCKBMHGMGFYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627018
Record name 2-Amino-3,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4-difluorobenzoic acid

CAS RN

158580-94-0
Record name 2-Amino-3,4-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158580-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Difluoroisatin (22.2 g) was added to a solution of sodium hydroxide (2N, 185 ml). Hydrogen peroxide (30%, 36 ml) was added at 40° C. or less over 20 minutes. After 1 hour the mixture was heated to 65° C. for 0.5 hours, cooled, poured onto water and acidified with concentrated hydrochloric acid. The resulting solid was filtered, washed with water and recrystallised from ethyl acetate/cyclohexane to give 2-amino-3,4-difluorobenzoic acid (11.3 g) as an orange solid, m.p. 207-208° C.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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